tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O4 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . It’s often used as a building block in the synthesis of several novel organic compounds.
Mode of Action
Biochemical Pathways
Pharmacokinetics
Its LogP value suggests moderate lipophilicity, which could influence its distribution within the body .
Result of Action
Action Environment
The action of “tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate” can be influenced by various environmental factors. For instance, its stability might be affected by temperature and pH . Specific studies on how environmental factors influence this compound’s action, efficacy, and stability are currently lacking .
Biological Activity
tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, also known as (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- CAS Number : 1008562-93-3
The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes involved in metabolic pathways. Specifically, it has been studied for its inhibitory effects on histone demethylases, which play crucial roles in epigenetic regulation and cancer progression.
Enzyme Inhibition
- Histone Demethylases : The compound has shown potential as an inhibitor of KDM2b, a histone demethylase implicated in cancer biology. Inhibition of this enzyme can lead to altered gene expression profiles that may suppress tumor growth.
- MAGL Inhibition : Preliminary studies suggest that modifications to the piperidine structure can enhance the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This inhibition is associated with antiproliferative effects on cancer cells .
Antiproliferative Effects
Research indicates that derivatives of piperidine compounds exhibit notable antiproliferative activity against various cancer cell lines. For example:
- Cell Lines Tested : MDA-MB-231 (breast cancer), OVCAR-3 (ovarian cancer), and COV318.
- IC50 Values : The compound exhibited IC50 values ranging from 19.9 µM to 75.3 µM across different cell lines, indicating moderate potency .
Structure-Activity Relationship (SAR)
The structural modifications of the piperidine ring and the carbamoyl group have been systematically studied to optimize biological activity:
- Key Modifications : Substituents at specific positions on the piperidine ring can significantly affect the binding affinity and selectivity toward target enzymes.
- Example Findings : A hydroxyl group at the meta position relative to the amide has been shown to enhance binding interactions with MAGL, resulting in improved inhibitory activity .
Case Studies and Experimental Findings
Study | Compound | Target | IC50 Value | Observations |
---|---|---|---|---|
Study 1 | Benzoylpiperidine derivative | MAGL | 0.84 µM | Competitive inhibition confirmed via Michaelis-Menten analysis |
Study 2 | tert-butyl derivative | Breast cancer cells (MDA-MB-231) | 19.9 µM | Significant reduction in cell viability observed |
Study 3 | Modified piperidine | Ovarian cancer cells (OVCAR-3) | 31.5 µM | Enhanced selectivity for MAGL compared to FAAH |
Properties
IUPAC Name |
tert-butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-7-10(9-15)11(16)14(4)18-5/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGXVXHYGRAABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623840 | |
Record name | tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189442-78-2 | |
Record name | tert-Butyl 3-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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